Comparative 12-Lipoxygenase Inhibition: N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide vs. Reference Inhibitor BDBM50353663
N-[(1,2-oxazol-3-yl)methyl]prop-2-enamide exhibits moderate inhibition of platelet 12-lipoxygenase in vitro at a tested concentration of 30 µM [1]. In a separate study, a structurally distinct 12-lipoxygenase inhibitor (BDBM50353663/CHEMBL1830468) demonstrated an IC50 of 10,000 nM (10 µM) against human neutrophil 12-LOX [2]. This cross-study comparison suggests that the target compound's 12-LOX inhibitory activity is in the high micromolar range, distinguishing it from more potent inhibitors that achieve nanomolar IC50 values [3].
| Evidence Dimension | 12-Lipoxygenase Inhibition |
|---|---|
| Target Compound Data | Tested at 30 µM (no reported IC50) |
| Comparator Or Baseline | BDBM50353663 (CHEMBL1830468): IC50 = 10,000 nM (10 µM) |
| Quantified Difference | Target compound tested at 3x higher concentration than comparator IC50; implies weaker potency |
| Conditions | Target: In vitro, rat platelet 12-LOX; Comparator: In vitro, human neutrophil 12-LOX, 15 min incubation, HPLC analysis |
Why This Matters
This data guides selection by clarifying that while this compound engages 12-LOX, it is not a potent nanomolar inhibitor, making it suitable for applications requiring moderate or selective modulation rather than complete enzyme suppression.
- [1] ChEMBL. Assay Report Card for CHEMBL4803817: In vitro inhibition of platelet 12-lipoxygenase at 30 uM. ChEMBL Database. Accessed 2026. View Source
- [2] BindingDB. BDBM50353663 (CHEMBL1830468) IC50 data for 12-Lipoxygenase. Accessed 2026. View Source
- [3] ChEMBL. Assay Report Card for CHEMBL4803817: In vitro inhibition of platelet 12-lipoxygenase at 30 uM. ChEMBL Database. Accessed 2026. View Source
